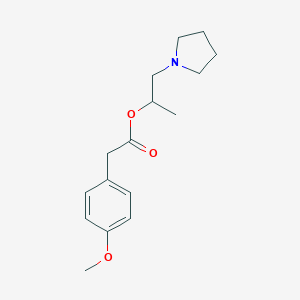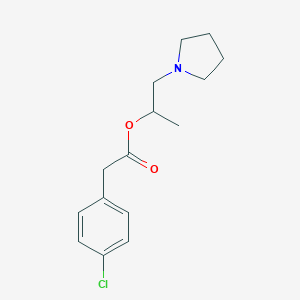
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a reagent in chemical synthesis. In
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several potential applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of biologically active compounds. It has been used in the synthesis of a variety of compounds such as benzamide derivatives and pyridine derivatives. Additionally, it has been used as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine and iodobenzoate groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and is considered safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate. One potential direction is the synthesis of new compounds using this reagent as a precursor. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, there is potential for the development of new radiolabeled compounds for imaging studies using 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate as a precursor.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction between 2-iodobenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the product is typically around 70%.
Propiedades
Fórmula molecular |
C15H21IN2O2 |
|---|---|
Peso molecular |
388.24 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C15H21IN2O2/c1-12(11-18-9-7-17(2)8-10-18)20-15(19)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3 |
Clave InChI |
HGWKVXYMBKEBHV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
